Dimethyl glutarate
Overview
Description
Dimethyl glutarate, also known as glutaric acid dimethyl ester, is an organic compound with the molecular formula C₇H₁₂O₄. It is a colorless liquid with a faint, pleasant odor and is highly soluble in organic solvents such as ether and alcohol. This compound is primarily used as an intermediate in organic synthesis and as a solvent in various industrial applications .
Mechanism of Action
Target of Action
Dimethyl glutarate (DMG) is an ester It is known that esters react with acids to liberate heat along with alcohols and acids .
Mode of Action
It is believed that the mode of action of DMG involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
DMG is thought to affect the tricarboxylic acid (TCA) cycle . The TCA cycle is a central metabolic network in most organisms. This keto-acid also lends itself to a variety of chemical manipulation thus affording value-added products with numerous commercial applications .
Result of Action
It is believed that dmg and its primary metabolite monomethyl fumarate (mmf) are responsible for its therapeutic effect in relapsing–remitting multiple sclerosis (rrms) .
Action Environment
It is known that esters, including dmg, react with acids and strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Therefore, the presence of acids and the temperature of the environment could potentially influence the action of DMG.
Biochemical Analysis
Biochemical Properties
Dimethyl glutarate is an ester, which means it can react with acids to liberate heat along with alcohols and acids
Cellular Effects
It is known to be a human skin, eye, and mucous membrane irritant .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a low recovery rate when desorbed with carbon disulfide . This suggests that it may degrade over time, potentially affecting its long-term effects on cellular function.
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. It is known to cause transient corneal opacity and increases in the distance from the cornea to the anterior surface of the lens of the eye in rats exposed to 60 ppm for 4 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl glutarate can be synthesized through the esterification of glutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating glutaric acid and methanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:
HOOC-(CH₂)₃-COOH+2CH₃OH→CH₃OOC-(CH₂)₃-COOCH₃+2H₂O
Industrial Production Methods: In industrial settings, this compound is often produced as part of a mixture of dimethyl esters of dibasic acids, commonly referred to as dibasic ester (DBE). The production process involves the catalytic esterification of a mixture of dibasic acids, including glutaric acid, adipic acid, and succinic acid, with methanol. The resulting mixture is then distilled to separate the individual esters .
Chemical Reactions Analysis
Types of Reactions: Dimethyl glutarate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glutaric acid and methanol.
Reduction: this compound can be reduced to produce 1,5-pentanediol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Glutaric acid and methanol.
Reduction: 1,5-pentanediol.
Substitution: Depending on the nucleophile, various substituted glutarates.
Scientific Research Applications
Dimethyl glutarate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis, particularly in the production of polymers, resins, and plasticizers.
Biology: Employed in the preparation of various biochemical reagents and as a solvent in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the formulation of coatings, adhesives, and cleaning agents due to its solvent properties
Comparison with Similar Compounds
- Dimethyl succinate
- Dimethyl adipate
- Diethyl glutarate
Dimethyl glutarate’s versatility and unique properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
dimethyl pentanedioate | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDYIOOONNVFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Record name | DIMETHYL GLUTARATE | |
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DSSTOX Substance ID |
DTXSID3025122 | |
Record name | Dimethyl glutarate | |
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Molecular Weight |
160.17 g/mol | |
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Physical Description |
Dimethyl glutarate is a colorless liquid. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Liquid, Liquid with an agreeable odor; [HSDB], Colorless liquid | |
Record name | DIMETHYL GLUTARATE | |
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Record name | Pentanedioic acid, 1,5-dimethyl ester | |
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Boiling Point |
199.4 to 203 °F at 13 mmHg (USCG, 1999), 213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG, 199.4-203 °F | |
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Flash Point |
218 °F (USCG, 1999), 103 °C, 218 °F | |
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Solubility |
VERY SOL IN ALC, ETHER | |
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Density |
1.087 (USCG, 1999) - Denser than water; will sink, 1.0876 @ 20 °C/4 °C, 1.087 | |
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Color/Form |
LIQUID | |
CAS No. |
1119-40-0 | |
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Melting Point |
-42.5 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl glutarate?
A1: this compound has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol. [, ]
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze DMG, particularly in mixtures with other dibasic esters. [, ] Fourier-transform infrared (FT-IR) spectroscopy can identify characteristic functional groups. []
Q3: Can this compound be synthesized from renewable resources?
A3: Yes, DMG can be synthesized from glutamic acid, a promising renewable platform molecule abundantly available in biomass waste and fermentation processes. []
Q4: What is a key intermediate in the synthesis of this compound from cyclobutanone and dimethyl carbonate?
A4: Carbomethoxycyclobutanone (CMCB) is produced in the first step of this reaction. Solid base catalysts like MgO can then further convert CMCB to DMG. []
Q5: How does the choice of catalyst and support affect this compound synthesis?
A5: Platinum supported on titanium dioxide (Pt/TiO2) exhibits high activity and selectivity for DMG synthesis via the reductive deamination of N,N-dimethylglutamic acid. The interaction between Pt and the moderate acidity of TiO2 enhances the C-N hydrogenolysis reaction. []
Q6: Can phosphotungstic acid be used as a catalyst for this compound synthesis?
A6: Yes, phosphotungstic acid effectively catalyzes the esterification of glutaric acid with methanol to produce DMG. This reaction follows a third-order irreversible kinetic model. []
Q7: Can p-toluene sulfonic acid catalyze the synthesis of this compound?
A7: Yes, p-toluene sulfonic acid is an effective catalyst for the esterification of glutaric acid with methanol to produce DMG, with cyclohexane often used as an azeotropic solvent to improve yields. []
Q8: What are the solubility characteristics of this compound?
A8: DMG exhibits slightly positive deviations from ideal solution behavior when mixed with methanol. It can be used as a solvent for adipic, glutaric, and succinic acids, and its solubility characteristics have been thermodynamically modeled using NRTL-HOC and UNIQUAC-HOC models. [, ]
Q9: Is this compound used in industrial applications?
A9: Yes, DMG is a component of some industrial solvents, particularly those derived from cyclohexane oxidation processes. These solvents often contain a mixture of dibasic esters, including dimethyl adipate and dimethyl succinate. []
Q10: What applications utilize this compound in polymer chemistry?
A10: DMG is used as a plasticizer in polylactic acid-containing aqueous dispersions to enhance film formation at room temperature. [] It is also a component of some solvent materials for polytetrafluoroethylene high-frequency microwave copper-clad plates. []
Q11: How is this compound employed in wood adhesive formulations?
A11: DMG is a component in novel wood adhesives based on Chinese yam starch, contributing to improved bonding strength and water resistance. []
Q12: What are the environmental concerns regarding this compound release?
A12: As an industrial solvent, DMG can be released into the atmosphere, where it reacts with OH radicals and contributes to photochemical air pollution. Its estimated tropospheric lifetime due to this reaction ranges from 1.4 to 8.3 days. [, ]
Q13: What are the major pyrolysis products of biodiesel phenolic urethane binders containing this compound?
A13: Pyrolysis of these binders, simulating conditions during metal casting, produces CO, CO2, CH4, and methyl esters like DMG, dimethyl adipate, and methyl oleate. Hazardous air pollutants like benzene, toluene, xylene, phenol, and cresols are also generated. []
Q14: Does this compound impact microbial activity?
A14: Research indicates that DMG, along with phosphate buffer, can protect Escherichia coli and Staphylococcus aureus from inactivation by high hydrostatic pressure, potentially due to its influence on water compressibility and specific ion effects. []
Q15: Is this compound used in the food industry?
A15: While not directly used in food products, DMG is a byproduct in the purification of L-malic acid, a common food additive, via reactive extraction using trioctylmethylammonium chloride (TOMAC). []
Q16: Can this compound be used in cleaning agents?
A16: Yes, environmentally-friendly cleaning agents utilizing DMG alongside other esters, alcohols, and high-purity hydrocarbon solvents have been developed as alternatives to acetone-based cleaners. These formulations offer high cleaning efficiency, low toxicity, and reduced environmental impact. []
Q17: Are there applications for this compound in graffiti removal?
A17: DMG is a key component in non-aqueous graffiti cleaning solutions due to its ability to dissolve graffiti, grease, and other contaminants. These solutions often incorporate anhydrous surfactants and offer a long shelf life due to the stability of DMG in the absence of water. []
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